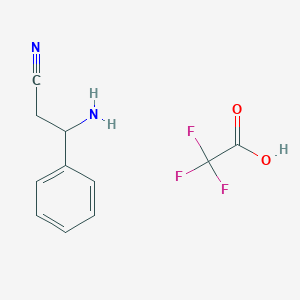

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-3-phenylpropanenitrile, trifluoroacetic acid” is a chemical compound with the CAS Number: 1807920-96-2 . It has a molecular weight of 260.22 and its IUPAC name is ®-3-amino-3-phenylpropanenitrile 2,2,2-trifluoroacetate .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H11F3N2O2 . The InChI key is HVMJUYVCSUVRBM-SBSPUUFOSA-N .Physical and Chemical Properties Analysis

The compound has a molecular weight of 260.21 . .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Trifluoroacetic acid is highly effective as a reagent for tandem Claisen rearrangement and cyclization reactions. It facilitates the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from compounds derived from the SN2 reaction between anilines and acetyl derivatives of Baylis–Hillman adducts of acrylates. Similarly, it assists in producing 3-arylmethyl-2-amino-quinoline via a series of reactions including rearrangement, cyclization, and isomerization (Pathak, Madapa, & Batra, 2007). Furthermore, trifluoroacetic acid has been used to promote the C-C coupling of Bodipy monomers, leading to dimers with unique redox properties (Rihn et al., 2011). It also catalyzes the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showcasing significant regio- and enantioselectivity (Chowdhury & Ghosh, 2009).

Analytical and Material Science Applications

In material science, trifluoroacetic acid plays a crucial role in the LC-MS characterization of therapeutic proteins. Although it enhances peak shapes for proteins, it may reduce mass spectrometric sensitivity, which necessitates the exploration of alternative MS-compatible mobile phases (Bobály et al., 2015). The acid is also involved in the electrochemical grafting of aminophenyl groups onto gold electrodes, further underscoring its utility in creating sensitive detection surfaces for chemical analysis (Lyskawa & Bélanger, 2006).

Pharmaceuticals and Organic Chemistry

In pharmaceutical research, trifluoroacetic acid facilitates the synthesis of medicinally important N-aryl β-amino alcohol derivatives through a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This method yields moderate to good yields of the target compounds (Roy, Baviskar, & Biju, 2015).

Novel Applications and Techniques

A notable synthetic application includes the trifluoroacetic acid-catalyzed one-pot four-component domino reaction for creating substituted dihydro 2-oxypyroles, showcasing the versatility and efficiency of trifluoroacetic acid in facilitating complex organic transformations (Lashkari et al., 2018).

Propriétés

IUPAC Name |

3-amino-3-phenylpropanenitrile;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMJUYVCSUVRBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)

![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)

![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)

![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)

![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)

![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)